Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a methyl group attached to the furan ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester typically involves the esterification of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring is oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Products may include furan-2,3-dione derivatives.
Reduction: The primary product is 3-(3-Methylfuran-2-yl)-3-hydroxypropionic acid methyl ester.
Substitution: Various substituted furans, depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex furan derivatives.
Biology: In biological research, it may be used to study the metabolic pathways involving furan compounds and their derivatives.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other materials where furan derivatives are valued for their chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ester functional group can undergo nucleophilic attack, leading to the formation of new bonds. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways.
Comparison with Similar Compounds
2-Furoic acid: Another furan derivative with a carboxylic acid functional group.
3-Furoic acid: Similar structure but with the carboxylic acid group in a different position.
5-Methyl-2-furoic acid: Contains a methyl group at a different position on the furan ring.
Uniqueness: 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Properties
CAS No. |
5896-38-8 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H10O4/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3 |
InChI Key |
LEKRUJWIMHVVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.